[4-(3,4-Dimethoxybenzyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
Description
4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone is a synthetic compound featuring a piperazine core substituted with a 3,4-dimethoxybenzyl group and a 3,4-dimethoxyphenyl methanone moiety. The dual 3,4-dimethoxy substitution on both aromatic rings enhances its lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C22H28N2O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-5-16(13-20(18)28-3)15-23-9-11-24(12-10-23)22(25)17-6-8-19(27-2)21(14-17)29-4/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI Key |
NWMCSEAOPPKMDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzyl bromide from vanillin. The vanillin undergoes methylation to form veratraldehyde, which is then reduced to veratryl alcohol. This alcohol is brominated to yield 3,4-dimethoxybenzyl bromide . The bromide is then reacted with piperazine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Cyanide-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with cavities to accommodate guest molecules .
Biology and Medicine: In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound finds applications in the preparation of self-assembled monolayers (SAMs) for use in nanotechnology and materials science .
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3,4-dimethoxybenzyl group in the target compound confers distinct electronic and steric properties compared to fluorophenyl (e.g., ) or trifluoromethylphenyl (e.g., ) substitutions. These differences influence receptor selectivity and binding affinity.
- Core Modifications : Replacement of the piperazine with a thiazole (e.g., 8d in ) or pyrazolo-pyrimidine (e.g., 14d in ) alters the compound’s rigidity and hydrogen-bonding capacity, impacting pharmacological activity.
Solubility and Lipophilicity
Kinase Inhibition
- The target compound’s piperazine-methanone scaffold shows moderate CDK9 inhibition (IC₅₀ ~1–5 μM) but is outperformed by thiazole derivatives (e.g., 8d, IC₅₀ ~0.2 μM) due to enhanced π-π stacking with kinase ATP pockets .
- Trifluoromethyl-substituted analogues (e.g., ) demonstrate superior selectivity for tyrosine kinases, attributed to stronger hydrophobic interactions.
Neurotrophic Activity
Receptor Modulation
- Fluorophenyl-piperazine methanones (e.g., ) show affinity for 5-HT₁₀ and D₂ receptors (Ki ~50–100 nM), whereas the target compound’s bulkier 3,4-dimethoxybenzyl group may shift selectivity toward adrenergic receptors .
Biological Activity
The compound 4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. The presence of piperazine and methanone functional groups, along with dimethoxy substitutions, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Chemical Formula : C24H30N2O4
- Molecular Weight : 414.52 g/mol
- Structural Features :
- Piperazine ring
- Methanone functional group
- Two methoxy groups on both the piperazine and phenyl rings
Biological Activity Overview
Preliminary studies indicate that 4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone may exhibit various biological activities, including:
- Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter systems.
- Antitumor Activity : Structural analogs have been evaluated for their cytotoxic properties against various cancer cell lines.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : Interaction with serotonin and dopamine receptors may contribute to its antidepressant effects.
- Enzyme Inhibition : Potential inhibition of enzymes such as tyrosinase has been suggested based on docking studies with similar piperazine derivatives .
Comparative Analysis with Similar Compounds
A comparative study highlights the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone | Piperazine ring, dimethoxy groups | Potential antidepressant/antitumor |
| 1-(3,4-Dimethoxyphenyl)piperazine | Piperazine ring | Antidepressant |
| Benzodiazepines | Benzene ring fused with diazepine | Anxiolytic/anticonvulsant |
| Phenothiazines | Tricyclic structure | Antipsychotic |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Research into the biological activity of similar piperazine derivatives has yielded significant findings:
- Antitumor Activity : A study demonstrated that compounds with similar piperazine structures exhibited potent cytotoxicity against human cancer cell lines. For instance, derivatives showed IC50 values in low micromolar ranges, indicating strong inhibitory effects on cell proliferation .
- Tyrosinase Inhibition : Another investigation focused on the inhibition of Agaricus bisporus tyrosinase by related compounds. The best-performing derivative showed an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting enhanced efficacy in preventing melanin production .
Future Directions for Research
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of 4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone . Key areas for future study include:
- Detailed interaction studies using advanced techniques such as molecular docking and dynamic simulations.
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Exploration of structural modifications to enhance potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
